Methyl 2-[[(2-amino-5-methylphenyl)-phenylmethyl]amino]acetate
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Description
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, 2-Amino-5-(2-methylphenyl)-1,3,4-oxadiazoles were synthesized by electrochemical oxidation of semicarbazone at a platinum electrode . The electrolysis was carried out in acetonitrile using lithium perchlorate as a supporting electrolyte .Scientific Research Applications
Synthetic Methodologies and Structural Analysis
Mono- and Bis-tetrazolato Complexes Synthesis
The synthesis of mono- and bis-tetrazolato complexes involving reactions of aminoiminophenols with nickel(II), platinum(II), and copper(II) showcases the versatility of nitrogen-containing ligands in forming complex structures, potentially offering insights into novel synthetic routes for related compounds (Mukhopadhyay et al., 2009).
Structural Characterization of Triorganotin(IV) Complexes
The study on triorganotin(IV) derivatives of aminoacetic acids provides detailed structural insights, which could be relevant for understanding the coordination chemistry of compounds with similar functional groups (Baul et al., 2002).
Biological Activities and Applications
Antiprotozoal Agents
Novel dicationic imidazo[1,2-a]pyridines, including derivatives synthesized from related structural frameworks, have shown significant antiprotozoal activities, suggesting potential applications of related compounds in developing new treatments for protozoal infections (Ismail et al., 2004).
Anticancer Drug Candidates
Organotin(IV) complexes with amino acetate functionalized Schiff base ligands demonstrated cytotoxic activities against various human tumor cell lines, highlighting the therapeutic potential of structurally complex organometallic compounds in cancer treatment (Basu Baul et al., 2009).
Material Science and Chemistry
- Oligomerization Studies: The cationic oligomerization of 2-methylfuran resulting in various oligomeric products underlines the importance of understanding the chemical reactions and interactions of methyl-substituted compounds for applications in material science and synthetic chemistry (Ishigaki & Shono, 1974).
properties
IUPAC Name |
methyl 2-[[(2-amino-5-methylphenyl)-phenylmethyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-8-9-15(18)14(10-12)17(19-11-16(20)21-2)13-6-4-3-5-7-13/h3-10,17,19H,11,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAQMTSVFIISAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C(C2=CC=CC=C2)NCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[[(2-amino-5-methylphenyl)-phenylmethyl]amino]acetate |
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